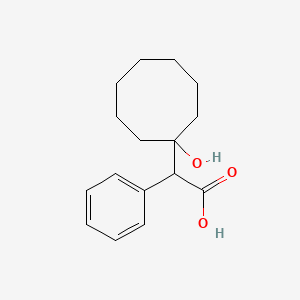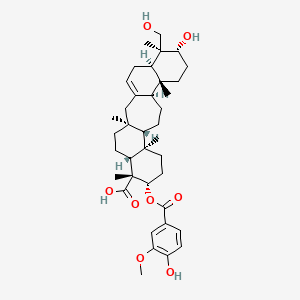![molecular formula C21H22F3NO5 B14015310 2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide CAS No. 38726-49-7](/img/structure/B14015310.png)
2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- is a complex organic compound with a unique structure that includes a phenanthrene core, trifluoromethyl group, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- typically involves multiple steps. One common method includes the initial formation of the phenanthrene core, followed by the introduction of the trifluoromethyl group and other functional groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-hydroxyphenyl): Shares the acetamide functional group but differs in the overall structure and functional groups.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Contains a cyano group and pyrrolidinyl moiety, differing significantly in structure and reactivity.
Uniqueness
Acetamide,n-[2-(9,10-dihydro-5-hydroxy-3,6-dimethoxy-2-oxo-4a(2h)-phenanthrenyl)ethyl]-2,2,2-trifluoro-n-methyl- is unique due to its combination of a phenanthrene core, trifluoromethyl group, and various functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
38726-49-7 |
|---|---|
Molekularformel |
C21H22F3NO5 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C21H22F3NO5/c1-25(19(28)21(22,23)24)9-8-20-11-16(30-3)14(26)10-13(20)6-4-12-5-7-15(29-2)18(27)17(12)20/h5,7,10-11,27H,4,6,8-9H2,1-3H3 |
InChI-Schlüssel |
HVDMABKUOAQMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC12C=C(C(=O)C=C1CCC3=C2C(=C(C=C3)OC)O)OC)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


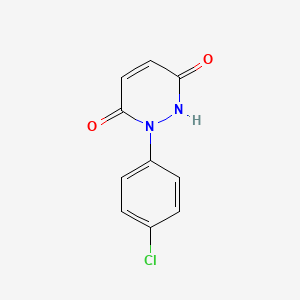
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-3-(dibutylamino)propan-1-ol;hydrochloride](/img/structure/B14015259.png)
![(2R)-3-amino-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14015272.png)
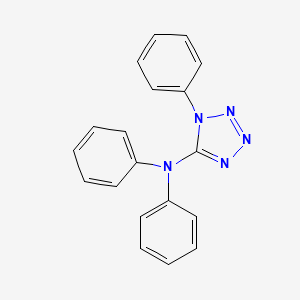
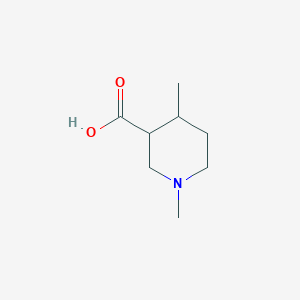
![(4,7-Dioxaspiro[2.5]octan-5-yl)methanol](/img/structure/B14015286.png)
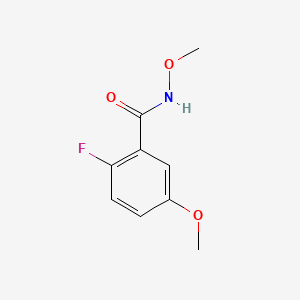
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
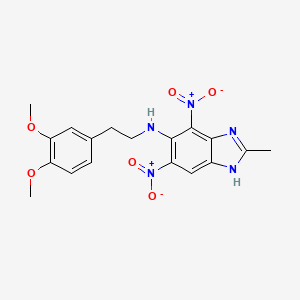
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
